4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Overview
Description
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C12H10Cl2N2O and its molecular weight is 269.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyrimidine derivatives have been synthesized and characterized through various methods, with a particular focus on their crystal structures and potential applications in material science and pharmacology. For instance, the synthesis of pyrimidine derivatives using microwave irradiation and their structural characterization through X-ray diffraction techniques have been explored, revealing their potential in materials science due to unique conformational and electronic properties (Guo & Shun, 2004).
Antiviral and Antibacterial Properties
Some pyrimidine compounds have shown promising antiviral activities, especially against retroviruses, including human immunodeficiency virus (HIV). These findings indicate the potential of pyrimidine derivatives in developing new antiretroviral therapies (Hocková et al., 2003). Additionally, antibacterial properties of pyrimidine derivatives have been evaluated, showing activity against selected bacterial strains, which underscores their potential in addressing antibiotic resistance (Cieplik et al., 2008).
Nonlinear Optical (NLO) Applications
The exploration of thiopyrimidine derivatives for nonlinear optics (NLO) applications has demonstrated significant potential. Theoretical and experimental studies have shown that these compounds exhibit considerable NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).
Anticancer Activity
Research into pyrimidine derivatives has also included the investigation of their anticancer properties. For instance, the synthesis and biological evaluation of novel pyrimidine compounds have indicated moderate anticancer activity, suggesting their potential as chemotherapeutic agents (Jiu-fu et al., 2015).
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAKXYRMIAPBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383624 | |
Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-63-5 | |
Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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